molecular formula C11H10FNO3 B281909 Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate

Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate

Cat. No. B281909
M. Wt: 223.2 g/mol
InChI Key: UKMLTVKTTWVFOW-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate, also known as FABO, is a chemical compound that has gained attention for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising tool for studying different biological processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate involves its ability to react with ROS and form a fluorescent product. The fluorescence of this product can then be detected using various imaging techniques, providing a real-time readout of ROS levels in cells. Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate has also been found to interact with proteins, allowing for the monitoring of protein-protein interactions.
Biochemical and Physiological Effects:
Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate has been found to have various biochemical and physiological effects, including its ability to detect ROS levels in cells and monitor protein-protein interactions. Additionally, Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate has been found to be non-toxic to cells, making it a safe tool for studying biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate is its ability to detect ROS levels in real-time, providing valuable insights into their role in disease progression. Additionally, Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate is non-toxic to cells, making it a safe tool for studying biological processes. However, one limitation of Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate is its limited stability, which can affect its ability to accurately detect ROS levels over long periods of time.

Future Directions

There are several future directions for the use of Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate in scientific research. One area of interest is the development of new Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate derivatives with improved stability and sensitivity for detecting ROS levels. Additionally, Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate could be used in combination with other fluorescent probes to provide a more comprehensive understanding of biological processes. Finally, Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate could be used to study the role of ROS in different disease models, providing insights into potential therapeutic targets for various diseases.

Synthesis Methods

The synthesis of Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate involves the reaction of 2-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by the esterification of the resulting product with methanol. The final product, methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate, can be obtained through purification using column chromatography.

Scientific Research Applications

Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate has been found to have various applications in scientific research. One of its main uses is as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are known to play a role in various diseases, and the ability to detect them in real-time can provide valuable insights into their role in disease progression. Methyl 4-(2-fluoroanilino)-4-oxo-2-butenoate has also been used as a tool for studying protein-protein interactions, as it can be conjugated to proteins and used to monitor their interactions in real-time.

properties

Molecular Formula

C11H10FNO3

Molecular Weight

223.2 g/mol

IUPAC Name

methyl (E)-4-(2-fluoroanilino)-4-oxobut-2-enoate

InChI

InChI=1S/C11H10FNO3/c1-16-11(15)7-6-10(14)13-9-5-3-2-4-8(9)12/h2-7H,1H3,(H,13,14)/b7-6+

InChI Key

UKMLTVKTTWVFOW-VOTSOKGWSA-N

Isomeric SMILES

COC(=O)/C=C/C(=O)NC1=CC=CC=C1F

SMILES

COC(=O)C=CC(=O)NC1=CC=CC=C1F

Canonical SMILES

COC(=O)C=CC(=O)NC1=CC=CC=C1F

Origin of Product

United States

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